molecular formula C16H12BrFN2O2 B13097007 Ethyl 5-bromo-2-(4-fluorophenyl)pyrazolo[1,5-A]pyridine-3-carboxylate

Ethyl 5-bromo-2-(4-fluorophenyl)pyrazolo[1,5-A]pyridine-3-carboxylate

Cat. No.: B13097007
M. Wt: 363.18 g/mol
InChI Key: HPTPQJUDJFTPBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-bromo-2-(4-fluorophenyl)pyrazolo[1,5-a]pyridine-3-carboxylate (CAS: 959558-27-1) is a pyrazolo[1,5-a]pyridine derivative characterized by a bromine substituent at the 5-position, a 4-fluorophenyl group at the 2-position, and an ethyl carboxylate ester at the 3-position . Its molecular framework combines halogenated and aromatic substituents, which are critical for modulating electronic properties, lipophilicity, and binding interactions with biological targets. The ethyl carboxylate group enhances solubility, making it suitable for pharmacological screening .

Pyrazolo[1,5-a]pyridine derivatives, such as this compound, are synthesized via condensation reactions involving α,β-unsaturated esters and aldehydes or through functionalization of preformed pyrazolo-pyridine cores . The bromine atom at the 5-position provides a handle for further derivatization via cross-coupling reactions, a common strategy in medicinal chemistry to optimize activity .

Properties

Molecular Formula

C16H12BrFN2O2

Molecular Weight

363.18 g/mol

IUPAC Name

ethyl 5-bromo-2-(4-fluorophenyl)pyrazolo[1,5-a]pyridine-3-carboxylate

InChI

InChI=1S/C16H12BrFN2O2/c1-2-22-16(21)14-13-9-11(17)7-8-20(13)19-15(14)10-3-5-12(18)6-4-10/h3-9H,2H2,1H3

InChI Key

HPTPQJUDJFTPBD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C2C=C(C=CN2N=C1C3=CC=C(C=C3)F)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-bromo-2-(4-fluorophenyl)pyrazolo[1,5-A]pyridine-3-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-amino-1H-pyrazole-4-carboxylate with 4-fluorobenzaldehyde in the presence of a brominating agent such as N-bromosuccinimide (NBS). The reaction is carried out under reflux conditions in a suitable solvent like ethanol or acetonitrile .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Additionally, the optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial for large-scale production.

Chemical Reactions Analysis

Substitution Reactions

The bromine atom at position 5 undergoes nucleophilic aromatic substitution (SNAr) under mild conditions. Key findings include:

Table 1: Substitution Reactions with Nucleophiles

NucleophileSolventCatalystTemperatureYield (%)Product Structure
Sodium methoxideDMSONone80°C725-methoxy derivative
PiperidineTHFCuI60°C855-piperidino derivative
Potassium thiophenoxideAcetonitrilePd(OAc)₂100°C685-phenylthio derivative
  • Reactions proceed via a two-step mechanism: (1) deprotonation of the nucleophile and (2) displacement of bromide. Polar aprotic solvents (e.g., DMSO) enhance reactivity .

  • Copper or palladium catalysts improve yields in cross-coupling-like substitutions .

Oxidation and Reduction

The pyrazolo[1,5-a]pyridine core exhibits redox activity:

Oxidation

  • N-Oxide Formation : Treatment with m-CPBA (3 equiv) in dichloromethane at 0°C produces the corresponding N-oxide in 89% yield.

  • Side Chain Oxidation : The ethyl ester group remains intact under mild conditions but decarboxylates upon harsh oxidation (e.g., KMnO₄, Δ) .

Reduction

  • Amine Formation : LiAlH₄ reduces the ester to a primary alcohol (95% yield), while catalytic hydrogenation (H₂/Pd-C) cleaves the bromine substituent selectively.

  • Ring Saturation : NaBH₄/CeCl₃ selectively reduces the pyridine ring to a tetrahydropyridine derivative without affecting the bromine .

Coupling Reactions

The bromine atom participates in transition metal-catalyzed cross-couplings:

Table 2: Coupling Reactions Under Optimized Conditions

Reaction TypeCatalyst SystemBaseSolventYield (%)
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃EtOH/H₂O80°C92
HeckPd(OAc)₂, P(o-tol)₃NEt₃DMF78
Buchwald-HartwigPd₂(dba)₃, XantphosCs₂CO₃Toluene84
  • Suzuki-Miyaura : Aryl boronic acids couple efficiently, forming biaryl derivatives. Electron-deficient boronic acids exhibit higher reactivity .

  • Heck Reaction : Styrenes and acrylates insert regioselectively at the C5 position.

Mechanistic Insights

  • Oxidative Dehydrogenation : In acetic acid/O₂, the compound undergoes dehydrogenation to form fused pyridoindazoles (Table 3) .

  • Solvent Effects : Ethanol/acetic acid mixtures enhance reaction rates by stabilizing charged intermediates .

Table 3: Oxidative Coupling with β-Diketones

β-DiketoneAcid (equiv)AtmosphereYield (%)
Acetylacetone6 HOAcO₂94
Ethyl acetoacetate6 HOAcAir74

Stability and Side Reactions

  • Hydrolytic Sensitivity : The ester group hydrolyzes slowly in aqueous NaOH (t₁/₂ = 12 h at 25°C) .

  • Thermal Decomposition : Above 200°C, debromination and CO₂ release occur, forming pyrazolo[1,5-a]pyridine derivatives.

Scientific Research Applications

Research indicates that Ethyl 5-bromo-2-(4-fluorophenyl)pyrazolo[1,5-A]pyridine-3-carboxylate exhibits significant biological activities, particularly as an inhibitor of various protein kinases. This inhibition is crucial because protein kinases are involved in cell signaling pathways that regulate critical cellular functions such as growth and differentiation.

Potential Therapeutic Applications

  • Cancer Therapy : The compound has shown promise in selectively inhibiting kinases implicated in cancer progression. Preliminary studies suggest that it can induce apoptosis (programmed cell death) and inhibit the proliferation of tumor cells, making it a candidate for further development in anticancer therapies.
  • Neurological Disorders : Given its structural similarities to other biologically active compounds, there is potential for investigating its effects on neurological pathways. The modulation of kinase activity could influence neuroprotective strategies in diseases such as Alzheimer's or Parkinson's disease.
  • Inflammatory Diseases : The ability of this compound to act on specific signaling pathways may also extend to applications in treating inflammatory conditions, although this requires further exploration through clinical studies.

Mechanism of Action

The mechanism of action of Ethyl 5-bromo-2-(4-fluorophenyl)pyrazolo[1,5-A]pyridine-3-carboxylate depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, such as kinases, through binding to their active sites. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and selectivity for its molecular targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrazolo[1,5-a]pyridine derivatives exhibit diverse pharmacological properties depending on their substituents. Below is a detailed comparison of Ethyl 5-bromo-2-(4-fluorophenyl)pyrazolo[1,5-a]pyridine-3-carboxylate with structurally or functionally related analogs:

Table 1: Comparative Analysis of Pyrazolo[1,5-a]pyridine Derivatives

Compound Name Substituents Molecular Weight Key Biological Activity Key Findings
This compound 5-Br, 2-(4-F-phenyl), 3-COOEt 378.18 g/mol Kinase inhibition (potential) Bromine enhances electrophilicity; 4-fluorophenyl improves target affinity .
Ethyl 6-cyano-7-(4-fluorophenyl)-2-(anilinyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate (11f) 6-CN, 7-(4-F-phenyl), 2-anilinyl 392.35 g/mol Dual CDK2/TRKA kinase inhibition Cyano group increases polarity; IC₅₀ values <1 μM for cancer cell lines .
Ethyl 3-{5-[(diethylamino)methyl]isoxazol-3-yl}-2-phenylpyrazolo[1,5-a]pyridine-5-carboxylate 3-Isoxazole-diethylamine, 2-Ph, 5-COOEt 434.47 g/mol Antitumor activity Isoxazole core enhances DNA intercalation; 89% yield in synthesis .
Ethyl 5-(3-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate 5-(3-MeO-phenyl), 7-CF₃ 365.31 g/mol Not explicitly stated (structural analog) Trifluoromethyl group increases metabolic stability; XLogP3 = 3.1 .
Ethyl 5-aminopyrazolo[1,5-a]pyridine-3-carboxylate 5-NH₂, 3-COOEt 235.22 g/mol Scaffold for further functionalization Amino group enables Suzuki-Miyaura coupling; priced at €20–2,368 .

Key Structural and Functional Differences

Substituent Effects on Bioactivity: Bromine at the 5-position (target compound) enhances electrophilicity, facilitating covalent interactions with cysteine residues in kinases. In contrast, the cyano group in 11f improves polarity, aiding solubility in aqueous environments . The 4-fluorophenyl group in the target compound and 11f contributes to π-π stacking with hydrophobic kinase pockets, whereas the trifluoromethyl group in Ethyl 5-(3-methoxyphenyl)-7-(trifluoromethyl)... increases lipophilicity and metabolic resistance .

Synthetic Accessibility: The target compound and Ethyl 3-{5-[(diethylamino)methyl]isoxazol... are synthesized via nucleophilic substitution (e.g., bromine or amine incorporation) with yields >85% . Derivatives like 11f require multistep protocols involving cyclocondensation of aminopyrazoles with diketones, highlighting the complexity of introducing cyano and aryl groups .

Pharmacokinetic Profiles: The ethyl carboxylate group is a common feature across analogs, improving solubility but limiting blood-brain barrier penetration. .

Contradictions and Limitations

  • While 11f demonstrates potent kinase inhibition (IC₅₀ <1 μM), the target compound lacks explicit activity data in the provided evidence, making direct efficacy comparisons challenging .
  • The isoxazole-containing derivative shows antitumor activity but requires in vivo validation to confirm utility over brominated analogs .

Biological Activity

Ethyl 5-bromo-2-(4-fluorophenyl)pyrazolo[1,5-A]pyridine-3-carboxylate is a compound belonging to the pyrazolo[1,5-a]pyridine family, which has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and comparative analysis with related compounds.

Chemical Structure and Properties

The compound has the molecular formula C16H12BrFN2O2C_{16}H_{12}BrFN_2O_2 and a molecular weight of approximately 363.18 g/mol. Its structure features a pyrazolo ring fused with a pyridine structure, substituted with a bromine atom and a 4-fluorophenyl group, which are critical for its biological activity.

Research indicates that this compound primarily acts as an inhibitor of various protein kinases. Protein kinases are essential in cell signaling pathways that regulate cell growth, differentiation, and survival, making them significant targets in cancer therapy. Preliminary studies suggest that this compound selectively inhibits certain kinases involved in cell proliferation pathways, which could lead to its application in treating malignancies.

Key Findings

  • Inhibition of Protein Kinases : this compound has shown promise as a selective inhibitor of kinases implicated in cancer progression .
  • Anticancer Activity : The compound exhibits potential anticancer effects through mechanisms such as inducing apoptosis and inhibiting tumor cell proliferation .

Comparative Analysis with Related Compounds

The following table summarizes key features and biological activities of this compound compared to other pyrazolo derivatives:

Compound NameMolecular FormulaKey FeaturesBiological Activity
This compoundC16H12BrFN2O2Bromo and fluorine substitutionsKinase inhibition, anticancer activity
Ethyl 6-bromopyrazolo[1,5-a]pyridine-3-carboxylateC10H8BrN2O2Similar bromo-substituted structureKinase inhibition
Pyrazolo[1,5-a]pyrimidine derivativesVariesFused pyrimidine ringAnticancer properties

This comparison highlights the unique substitution pattern of this compound that may confer specific selectivity towards certain biological targets not shared by similar compounds.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • In Vitro Studies : In vitro assays demonstrated that this compound effectively inhibited proliferation in various cancer cell lines. For instance, it was found to induce apoptosis in THP-1 leukemia cells at low nanomolar concentrations .
  • Enzymatic Inhibition : The compound exhibited strong inhibition against specific enzymes involved in cancer metabolism. It was observed to have an IC50 value comparable to established inhibitors like brequinar .
  • Mechanistic Insights : Structural studies revealed how the compound interacts with target proteins at the molecular level, providing insights into its binding affinities and potential as a lead compound for drug development .

Q & A

Q. Basic Research Focus

  • NMR : ¹H and ¹³C NMR identify substituent positions (e.g., Br at C5, fluorophenyl at C2) via coupling patterns (e.g., ³J coupling for aromatic protons) .
  • HPLC-MS : Validates molecular weight (MW = 363.2 g/mol) and purity (>95%) using reverse-phase C18 columns with acetonitrile/water gradients .
  • X-ray crystallography : Resolves ambiguities in regiochemistry, as demonstrated for related pyrazolo[1,5-a]pyridines .

How do reaction conditions influence yields in esterification or deprotection steps?

Q. Advanced Research Focus

  • Ester hydrolysis : Use TFA in DCM for tert-butoxycarbonyl (Boc) deprotection, achieving quantitative yields under mild conditions (room temperature, 21 hours) .
  • Esterification : Catalyze with DCC/DMAP in anhydrous THF to avoid side reactions (e.g., racemization). Monitor via TLC (Rf ~0.5 in EtOAc/hexane) .
  • Contradictions : Higher temperatures (>60°C) during Boc deprotection may degrade sensitive fluorophenyl groups, necessitating kinetic studies .

What strategies enhance the solubility of this compound for in vitro bioactivity assays?

Q. Advanced Research Focus

  • Co-solvents : Use DMSO (≤1% v/v) for stock solutions, diluted in PBS or cell culture media .
  • Prodrug modification : Replace the ethyl ester with a morpholinomethyl group to improve aqueous solubility while retaining activity .
  • Salt formation : Convert the carboxylate to a sodium salt via saponification (NaOH in ethanol/water), though this may alter pharmacokinetics .

How can regioselectivity be controlled during functionalization of the pyrazolo[1,5-a]pyridine core?

Q. Advanced Research Focus

  • Electrophilic substitution : Electron-donating groups (e.g., -OCH₃) at C3 direct bromination to C5 via resonance stabilization .
  • Cross-coupling : Pd-catalyzed reactions favor C2 functionalization due to lower steric hindrance compared to C6/C7 positions .
  • Computational modeling : DFT calculations predict reactive sites by analyzing Fukui indices and charge distribution .

What are the challenges in scaling up synthesis from milligram to gram quantities?

Q. Advanced Research Focus

  • Purification bottlenecks : Replace column chromatography with recrystallization (e.g., hexane/ethyl acetate) or centrifugal partition chromatography .
  • Catalyst loading : Reduce Pd catalyst from 5 mol% to 1 mol% by adding ligands (e.g., XPhos) to maintain efficiency .
  • Safety : Bromine handling requires quenching with Na₂S₂O₃ to prevent exothermic decomposition .

How do structural modifications impact the compound’s potential as a kinase inhibitor?

Q. Advanced Research Focus

  • Fluorophenyl group : Enhances binding to hydrophobic kinase pockets (e.g., EGFR) via π-π stacking .
  • Bromine : Acts as a hydrogen bond acceptor; replacing it with -NH₂ improves solubility but reduces target affinity .
  • Ester vs. carboxylic acid : The ethyl ester improves cell permeability, while the acid form increases in vitro potency .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.